1-Tert-butyl-1H-pyrazole
Overview
Description
1-Tert-butyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The tert-butyl group attached to the pyrazole ring enhances its stability and modifies its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of tert-butylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as transition metals or solid acids can be employed to facilitate the reaction. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazolines or other reduced derivatives using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); reactions may require catalysts such as Lewis acids or bases.
Major Products Formed:
Oxidation: Pyrazole N-oxides
Reduction: Pyrazolines, reduced pyrazole derivatives
Substitution: Various substituted pyrazoles with different functional groups
Scientific Research Applications
1-Tert-butyl-1H-pyrazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its biological effects.
Comparison with Similar Compounds
1-Tert-butyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole: Lacks the bulky tert-butyl group, resulting in different steric and electronic properties.
1-Phenyl-1H-pyrazole: Contains a phenyl group instead of a tert-butyl group, affecting its chemical reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole: Substituted at different positions on the pyrazole ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the tert-butyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-tert-butylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSOBKIKODRYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541636 | |
Record name | 1-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15754-60-6 | |
Record name | 1-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: How do the substituents on the pyrazole ring influence the formation of []rotaxanes?
A: The position of the tert-butyl substituent on the pyrazole ring drastically affects the formation of []rotaxanes when using 1,2-bis(aminocarbonyl-(1′-tert-butyl-1H-pyrazole-[3′]5′-yl))-ethanes as templates. [] Threads containing 1′,3′-disubstituted pyrazole stoppers effectively template rotaxane formation. In contrast, threads with 1′,5′-disubstituted pyrazole stoppers fail to yield the desired []rotaxane. This difference likely arises from the altered spatial arrangement and hydrogen-bonding capabilities imposed by the different substitution patterns, directly impacting the threading process. []
Q2: Can you describe a novel synthetic route to access 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides?
A: A novel and efficient synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides utilizes 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile as a key intermediate. [] This intermediate is accessed in just two steps from potassium tricyanomethanide, featuring a highly selective Sandmeyer reaction on the corresponding diaminopyrazole. This approach offers a more versatile pathway to synthesize a diverse range of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides compared to previous methods. []
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